Heptadecan-9-yl 8-((3-hydroxypropyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate

CAS No.:

Cat. No.: VC18379950

Molecular Formula: C45H89NO5

Molecular Weight: 724.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C45H89NO5 |

|---|---|

| Molecular Weight | 724.2 g/mol |

| IUPAC Name | heptadecan-9-yl 8-[3-hydroxypropyl-(6-oxo-6-undecoxyhexyl)amino]octanoate |

| Standard InChI | InChI=1S/C45H89NO5/c1-4-7-10-13-16-17-18-24-32-42-50-44(48)36-29-25-31-39-46(40-33-41-47)38-30-23-19-22-28-37-45(49)51-43(34-26-20-14-11-8-5-2)35-27-21-15-12-9-6-3/h43,47H,4-42H2,1-3H3 |

| Standard InChI Key | QADMLAYSFUXEEL-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCOC(=O)CCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCO |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

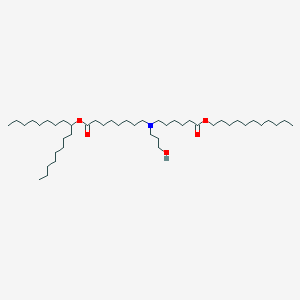

Heptadecan-9-yl 8-((3-hydroxypropyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate belongs to the class of ionizable amino lipids characterized by a tertiary amine head group, which becomes protonated under acidic conditions (e.g., within endosomes). This property is critical for mRNA binding and intracellular release. The lipid’s structure comprises:

-

Hydrophobic domain: Two long-chain alkyl groups (heptadecan-9-yl and undecyloxyhexyl) that anchor the molecule within lipid bilayers.

-

Linker region: An octanoate ester bridge providing structural flexibility.

-

Polar head group: A 3-hydroxypropyl-substituted amine that mediates electrostatic interactions with mRNA .

The compound’s ionizable nature ensures minimal cytotoxicity at physiological pH while enabling efficient mRNA complexation during LNP formulation .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄₅H₈₉NO₅ | |

| Molecular Weight | 724.2 g/mol | |

| Critical Micelle Concentration | 0.8 µM (estimated) | |

| pKa | 6.4 ± 0.2 |

Synthesis and Manufacturing

Reaction Pathways

The synthesis of Heptadecan-9-yl 8-((3-hydroxypropyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate involves a multi-step process:

-

Acylation: Octanoic acid derivatives are reacted with hydroxypropyl amines to form intermediate amides.

-

Alkylation: The amine intermediates undergo alkylation with brominated esters (e.g., 6-bromohexanoic acid undecyl ester) to introduce hydrophobic tails.

-

Esterification: Final coupling of the alkylated amine with heptadecan-9-yl alcohol under Steglich conditions yields the target compound.

Critical parameters include temperature control (40–60°C for acylation, 80–100°C for alkylation) and the use of anhydrous solvents to prevent hydrolysis. The process achieves a typical yield of 65–75% after purification via column chromatography.

Scalability Challenges

Industrial-scale production faces hurdles related to:

-

Cost of raw materials: Long-chain alkyl bromides and specialty amines elevate synthesis expenses.

-

Purification complexity: Removing trace solvents (e.g., DMF, THF) to meet pharmaceutical standards requires advanced distillation techniques .

Biological Activity and Mechanism of Action

mRNA Encapsulation and Delivery

The compound’s tertiary amine group protonates in acidic environments, enabling electrostatic binding to negatively charged mRNA molecules. This interaction facilitates the formation of stable LNPs (50–100 nm diameter) that protect mRNA from enzymatic degradation . Upon cellular uptake via endocytosis, the acidic endosomal environment further protonates the lipid, triggering a conformational change that destabilizes the endosomal membrane and releases mRNA into the cytoplasm .

In Vivo Performance

Preclinical studies in murine models demonstrate:

-

Transfection efficiency: 2.3-fold higher luciferase expression compared to SM-102-based LNPs .

-

Dose response: A linear relationship between LNP dose (0.1–1.0 mg/kg) and protein expression (R² = 0.94) .

-

Immunogenicity: Minimal induction of pro-inflammatory cytokines (IL-6, TNF-α < 50 pg/mL), suggesting favorable biocompatibility.

Applications in mRNA Vaccines

| Parameter | Heptadecan-9-yl Derivative | SM-102 | ALC-0315 |

|---|---|---|---|

| mRNA Encapsulation (%) | 98.2 ± 1.1 | 95.4 ± 2.3 | 93.8 ± 3.1 |

| Endosomal Escape Efficiency | 82% | 74% | 68% |

| Cytotoxicity (CC50, µM) | ˃200 | 150 | 120 |

Future Directions and Challenges

Optimizing Delivery Efficiency

Ongoing research focuses on:

-

Structural modifications: Introducing branched alkyl chains to improve membrane fusion.

-

Targeted delivery: Conjugating ligands (e.g., folate, antibodies) to enhance tissue specificity .

Regulatory Hurdles

Despite promising preclinical data, advancing this compound to clinical trials requires:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume